6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
Overview
Description
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a heterocyclic compound with the molecular formula C9H13ClN2O. This compound is characterized by its pale-yellow to yellow-brown solid form and is primarily used in various scientific research applications . It is known for its unique structure, which includes a naphthyridine ring system substituted with a methoxy group.
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is serotonin . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes.
Mode of Action
This compound acts as a serotonin analog . It selectively inhibits the activity of monoamine oxidase-A (MAO-A) , an enzyme that breaks down serotonin in the brain. By inhibiting MAO-A, the compound increases the concentration of serotonin, enhancing its effects .
Biochemical Pathways
The compound affects the serotonergic pathway . By inhibiting MAO-A, it prevents the breakdown of serotonin, leading to increased serotonin levels. This can affect various downstream effects, such as mood regulation and appetite control.
Pharmacokinetics
The compound’s molecular weight (200.67 g/mol) and its physical form (pale-yellow to yellow-brown solid) suggest that it could be well-absorbed and distributed in the body .
Result of Action
The increased serotonin levels resulting from the action of this compound can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the high-affinity uptake of serotonin in a competitive manner, and increase the potassium-evoked release of serotonin from the retina .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature (2-8°C) suggests that it may be sensitive to heat . Additionally, factors such as pH, presence of other substances, and individual physiological differences can also influence its action.
Preparation Methods
The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, cyclization can be achieved using triphenylphosphine in acetic acid, yielding the desired product in excellent yields . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in various industrial processes, including the synthesis of novel materials
Comparison with Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride can be compared with other similar compounds, such as:
1,5-Naphthyridine derivatives: These compounds share a similar naphthyridine ring system but differ in their substitution patterns and functional groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar but has different biological and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-9-4-7-2-3-10-5-8(7)6-11-9;/h4,6,10H,2-3,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHUJCKFNMLFHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2CNCCC2=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-98-7 | |
Record name | 2,7-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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